molecular formula C18H18ClN3O2S B2623542 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide CAS No. 886965-49-7

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide

Cat. No.: B2623542
CAS No.: 886965-49-7
M. Wt: 375.87
InChI Key: CCIBRDCZWLUHPE-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a chloro-substituted benzo[d]thiazole ring, a methoxy group, and a pyridin-3-ylmethyl butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methoxybenzoic acid, under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the pyridin-3-ylmethyl group: The benzo[d]thiazole intermediate is then reacted with pyridin-3-ylmethyl chloride in the presence of a base, such as potassium carbonate, to introduce the pyridin-3-ylmethyl group.

    Formation of the butyramide moiety: The final step involves the reaction of the intermediate with butyric anhydride or butyric acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the butyramide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The chloro group on the benzo[d]thiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular processes.

    Disrupting cell membranes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide: Similar structure with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.

    N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide: Similar structure with a pyridin-4-ylmethyl group instead of pyridin-3-ylmethyl.

Uniqueness

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide is unique due to its specific substitution pattern on the benzo[d]thiazole ring and the presence of the pyridin-3-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-3-5-15(23)22(11-12-6-4-9-20-10-12)18-21-16-14(24-2)8-7-13(19)17(16)25-18/h4,6-10H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIBRDCZWLUHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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